molecular formula C18H15N3O B4030590 2,2-DIPHENYL-N-(2-PYRIMIDINYL)ACETAMIDE

2,2-DIPHENYL-N-(2-PYRIMIDINYL)ACETAMIDE

Cat. No.: B4030590
M. Wt: 289.3 g/mol
InChI Key: YRTOETOBFKMZLJ-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-(2-pyrimidinyl)acetamide is a chemical compound with the molecular formula C19H17N3O It is a member of the acetamide family, characterized by the presence of a pyrimidinyl group attached to the nitrogen atom of the acetamide moiety

Mechanism of Action

Mode of Action

The mode of action of 2,2-diphenyl-N-2-pyrimidinylacetamide is currently unknown due to the lack of specific information about its target. Once the target is identified, it would be possible to explain the compound’s interaction with its targets and any resulting changes .

Pharmacokinetics

Therefore, the impact on bioavailability is currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-N-(2-pyrimidinyl)acetamide typically involves the reaction of 2-pyrimidinylamine with 2,2-diphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-N-(2-pyrimidinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The pyrimidinyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,2-Diphenyl-N-(2-pyrimidinyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Diphenyl-N-(2-pyridinyl)acetamide
  • 2,2-Diphenyl-N-(4-pyridinyl)acetamide
  • 2,2-Diphenyl-N-(2-thiazolyl)acetamide

Uniqueness

2,2-Diphenyl-N-(2-pyrimidinyl)acetamide is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the pyrimidinyl group can form additional hydrogen bonds and π-π interactions, enhancing its binding affinity to biological targets. This makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

2,2-diphenyl-N-pyrimidin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c22-17(21-18-19-12-7-13-20-18)16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,16H,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTOETOBFKMZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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